molecular formula C11H10ClNO2 B8504368 5-chloro-6-methoxy-4-methyl-1H-quinolin-2-one CAS No. 189746-22-3

5-chloro-6-methoxy-4-methyl-1H-quinolin-2-one

Cat. No. B8504368
M. Wt: 223.65 g/mol
InChI Key: HBAPHURFAWASAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06479660B1

Procedure details

In a 200 ml, three-necked round bottom flask equipped with a mechanical stirrer, thermowatch, and addition funnel was placed 96% sulfuric acid (50 ml) and 6-methoxy-5-chloro-4-methyl-2-quinolone (10) (12.0 g, 53.66 mmoles). This was cooled to 0° C., then a solution of 70% nitric acid(6.04 g, 67.1 mmoles) in 96% sulfuric acid (10 ml) was added dropwise over 35 minutes. The mixture was stirred for 90 minutes at 0° C., then poured into 350 ml of water. The crude orange-brown solid was collected by suction filtration, washed with water (three×20 ml) and air dried. Crude yield is 10.82 g.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([Cl:15])=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14].[N+:16]([O-])([OH:18])=[O:17].O>S(=O)(=O)(O)O>[N+:16]([C:11]1[CH:12]=[C:3]([O:2][CH3:1])[C:4]([Cl:15])=[C:5]2[C:10]=1[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC=1C(=C2C(=CC(NC2=CC1)=O)C)Cl
Step Two
Name
Quantity
6.04 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml, three-necked round bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermowatch, and addition funnel
FILTRATION
Type
FILTRATION
Details
The crude orange-brown solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water (three×20 ml) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=C2C(=CC(NC12)=O)C)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.